The Versatile Cornerstone: A Technical Guide to 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide in Modern Synthesis
The Versatile Cornerstone: A Technical Guide to 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide in Modern Synthesis
Abstract
In the landscape of modern medicinal chemistry and drug development, the pyrazine-2-carboxamide scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. This technical guide provides an in-depth exploration of a particularly valuable building block: 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide . We will delve into its synthesis, physicochemical properties, and, most importantly, its strategic application as a versatile intermediate. This document will serve as a comprehensive resource for researchers and scientists, offering not only theoretical insights but also practical, field-proven protocols and the causal reasoning behind experimental choices.
Introduction: The Strategic Importance of a Bifunctional Pyrazine Building Block
The pyrazine ring is a key heterocyclic motif found in a wide array of biologically active compounds, including anti-tuberculosis agents like pyrazinamide.[1] The strategic functionalization of this ring system is paramount in the quest for novel therapeutics. 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide emerges as a highly strategic building block due to the orthogonal reactivity of its two key functional groups: the C6-chloro substituent and the N-methoxy-N-methylamide (Weinreb amide) at the C2 position.
The chloro group serves as a versatile handle for a multitude of transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and amino moieties.[2][3] Concurrently, the Weinreb amide provides a reliable and controlled method for the formation of ketones and aldehydes via reaction with organometallic reagents, crucially avoiding the over-addition often plagued by more reactive acylating agents.[4] This dual functionality makes it a powerful linchpin in the convergent synthesis of complex molecular architectures.
Physicochemical Properties & Data
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application.
| Property | Value | Source |
| CAS Number | 1223444-91-4 | [5] |
| Molecular Formula | C₇H₈ClN₃O₂ | [5] |
| Molecular Weight | 201.61 g/mol | [5] |
| Appearance | White to off-white solid | Inferred |
| Storage | Sealed in dry, 2-8°C | [5] |
| SMILES | CN(C(=O)C1=NC(=CN=C1)Cl)OC | [5] |
Synthesis of 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide
The synthesis of the title compound is a straightforward and high-yielding process, typically starting from the commercially available 6-chloropyrazine-2-carboxylic acid. The synthetic strategy hinges on the activation of the carboxylic acid, followed by amidation with N,O-dimethylhydroxylamine.
Synthetic Workflow Diagram
Caption: Synthetic route to the title Weinreb amide.
Detailed Experimental Protocol: Acid Chloride Formation and Amidation
This protocol is a robust and scalable method for the synthesis of 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide.
Step 1: Formation of 6-Chloropyrazine-2-carbonyl Chloride
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To a stirred suspension of 6-chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous toluene (5-10 mL per gram of acid) is added thionyl chloride (1.5-2.0 eq).
-
A catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops) is carefully added.
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The reaction mixture is heated to reflux (approximately 80-90 °C) for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
The excess thionyl chloride and toluene are removed under reduced pressure to yield the crude 6-chloropyrazine-2-carbonyl chloride, which is typically used in the next step without further purification.
Causality: The use of thionyl chloride in the presence of catalytic DMF forms the highly reactive Vilsmeier-Haack reagent in situ, which efficiently converts the carboxylic acid to the acid chloride. Toluene is an excellent solvent for this transformation due to its inertness and appropriate boiling point.
Step 2: Weinreb Amide Formation
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The crude 6-chloropyrazine-2-carbonyl chloride is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (10-15 mL per gram of starting acid).
-
The solution is cooled to 0 °C in an ice bath.
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N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) is added, followed by the slow, dropwise addition of a base such as pyridine or triethylamine (2.2 eq) while maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
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The reaction is quenched with water, and the organic layer is separated.
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The aqueous layer is extracted with DCM (2 x 20 mL).
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The combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide.
Causality: The base is crucial for neutralizing the HCl generated during the reaction and for liberating the free N,O-dimethylhydroxylamine from its hydrochloride salt. The workup procedure is designed to remove unreacted starting materials and byproducts, ensuring the isolation of a pure product.
Applications as a Synthetic Building Block
The true utility of 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide lies in its capacity to serve as a versatile precursor to a wide range of substituted pyrazines.
Transformation of the Weinreb Amide: Access to Ketones and Aldehydes
The Weinreb amide is a superior acylating agent for the synthesis of ketones from organometallic reagents due to the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack.[4]
The reaction of 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide with Grignard reagents provides a direct and high-yielding route to 6-chloro-2-acylpyrazines.
Caption: Synthesis of 6-chloro-2-acylpyrazines.
General Protocol for Grignard Addition:
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A solution of 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The Grignard reagent (1.2-1.5 eq) is added dropwise, maintaining the temperature at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 1-3 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Trustworthiness: The stability of the tetrahedral intermediate prevents the formation of tertiary alcohols, a common side product in reactions of Grignard reagents with other acylating agents like esters or acid chlorides.[4] This ensures a clean and predictable reaction outcome.
Functionalization of the C6-Position: Cross-Coupling and Nucleophilic Substitution
The chloro substituent at the C6 position is activated towards both transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrazine nitrogens.
A plethora of carbon-carbon and carbon-heteroatom bonds can be formed at the C6 position using well-established palladium-catalyzed cross-coupling methodologies.
| Coupling Reaction | Coupling Partner | Product |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acids or esters | 6-Aryl/heteroaryl-N-methoxy-N-methylpyrazine-2-carboxamide |
| Sonogashira | Terminal alkynes | 6-Alkynyl-N-methoxy-N-methylpyrazine-2-carboxamide |
| Buchwald-Hartwig | Amines (primary or secondary) | 6-Amino-N-methoxy-N-methylpyrazine-2-carboxamide |
General Protocol for Suzuki-Miyaura Coupling:
-
To a flask containing 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) are added.
-
A mixture of a suitable solvent (e.g., dioxane, toluene, or DMF) and water (typically in a 4:1 to 10:1 ratio) is added.
-
The mixture is degassed and then heated under an inert atmosphere at 80-100 °C for 4-12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Expertise & Experience: The choice of catalyst, ligand, base, and solvent system is critical for a successful cross-coupling reaction and often needs to be optimized for specific substrates. For instance, electron-rich or sterically hindered coupling partners may require more active catalyst systems.
The electron-deficient nature of the pyrazine ring facilitates the displacement of the C6-chloro substituent by a variety of nucleophiles.
Caption: General scheme for SNAr reactions.
General Protocol for SNAr with an Alcohol:
-
To a solution of the alcohol (1.5 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO, a strong base like sodium hydride (NaH, 1.5 eq) is added portion-wise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes to form the alkoxide.
-
A solution of 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide (1.0 eq) in the same solvent is added.
-
The reaction mixture is heated to 60-100 °C and stirred for 2-8 hours.
-
The reaction is cooled and quenched with water.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Conclusion: A Gateway to Chemical Diversity
6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide is a quintessential example of a modern synthetic building block that provides chemists with the tools for rapid and efficient diversification of a key heterocyclic core. Its orthogonal reactivity allows for a modular and convergent approach to the synthesis of complex pyrazine-containing molecules. The reliable and predictable nature of the transformations it undergoes, from the controlled formation of ketones to a wide array of C-C and C-heteroatom bond formations, solidifies its position as an invaluable asset in the fields of medicinal chemistry and materials science. This guide has provided a framework for understanding and utilizing this versatile reagent, empowering researchers to explore new frontiers in chemical synthesis.
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